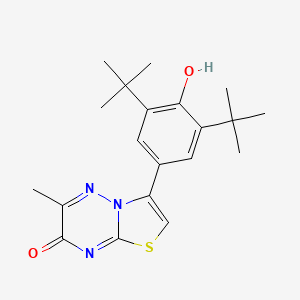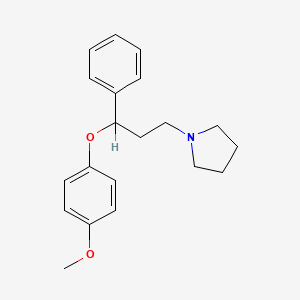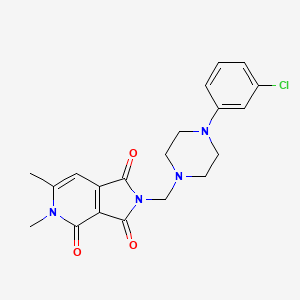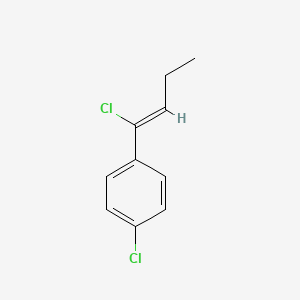
1-Chloro-4-(1-chloro-1-butenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(1-chloro-1-butenyl)benzene is an organic compound with the molecular formula C10H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-1-butenyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-chloro-1-butenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(1-butenyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(1-chloro-1-butenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-chloro-4-(1-butenyl)benzene.
Common Reagents and Conditions:
Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of halogenated benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(1-chloro-1-butenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-chloro-4-(1-chloro-1-butenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine atoms can act as electrophiles, reacting with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of the target molecules’ structure and function .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylbenzene:
1-Chloro-4-(1,3-dimethyl-3-butenyl)benzene: This compound has a similar structure but with a 1,3-dimethyl-3-butenyl group instead of a 1-chloro-1-butenyl group.
Uniqueness: 1-Chloro-4-(1-chloro-1-butenyl)benzene is unique due to the presence of both a chlorine atom and a 1-chloro-1-butenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
83783-47-5 |
|---|---|
Molekularformel |
C10H10Cl2 |
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3- |
InChI-Schlüssel |
QFVHBWDSEZDIAV-KMKOMSMNSA-N |
Isomerische SMILES |
CC/C=C(/C1=CC=C(C=C1)Cl)\Cl |
Kanonische SMILES |
CCC=C(C1=CC=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
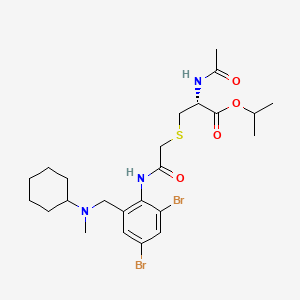


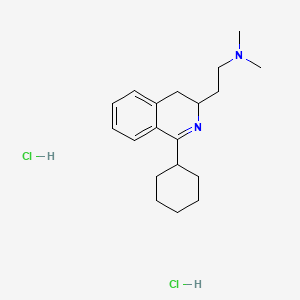

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

